N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine
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Overview
Description
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a ketone functional group, and the amino acid methionine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine typically involves the reaction of 4-methoxybenzaldehyde with L-methionine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and protection/deprotection of functional groups. Common reagents used in this synthesis include sodium borohydride for reduction and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine is unique due to its combination of a methoxyphenyl group and the amino acid methionine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
828250-23-3 |
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Molecular Formula |
C15H21NO4S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S)-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H21NO4S/c1-20-12-5-3-11(4-6-12)14(17)7-9-16-13(15(18)19)8-10-21-2/h3-6,13,16H,7-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
CSUZLVGOKVSCKH-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)CCN[C@@H](CCSC)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC(CCSC)C(=O)O |
Origin of Product |
United States |
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